6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
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Overview
Description
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5BrN2O2. This compound is characterized by a pyrrolo[2,3-B]pyridine core structure substituted with a bromine atom at the 6-position and a carboxylic acid group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves the bromination of 1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 6-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to substitute the bromine atom.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyrrolo[2,3-B]pyridines: Formed through cross-coupling reactions.
N-oxides: Formed through oxidation reactions.
Debrominated Products: Formed through reduction reactions.
Scientific Research Applications
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity. This compound can inhibit or activate biological pathways, making it valuable in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid: Similar structure but different substitution pattern.
6-Bromopyridine-2-carboxylic acid: Lacks the pyrrolo ring but has a similar bromine and carboxylic acid substitution.
Uniqueness
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and the development of novel therapeutic agents .
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEARZKPFHWGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379360-58-3 |
Source
|
Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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